3-Hydroxy-4-octenoic acid
CAS No.:
Cat. No.: VC4033689
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O3 |
|---|---|
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | (E)-3-hydroxyoct-4-enoic acid |
| Standard InChI | InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h4-5,7,9H,2-3,6H2,1H3,(H,10,11)/b5-4+ |
| Standard InChI Key | XWLRJZXXLLFLAS-SNAWJCMRSA-N |
| Isomeric SMILES | CCC/C=C/C(CC(=O)O)O |
| SMILES | CCCC=CC(CC(=O)O)O |
| Canonical SMILES | CCCC=CC(CC(=O)O)O |
Introduction
Chemical Identity and Structural Features
3-Hydroxy-4-octenoic acid belongs to the class of β-hydroxy-α,β-unsaturated carboxylic acids. Its molecular formula is C₈H₁₄O₃, with a molar mass of 158.195 g/mol and an exact mass of 158.094 g/mol . The compound’s IUPAC name is (E)-3-hydroxyoct-4-enoic acid, reflecting the trans configuration of the double bond (Fig. 1). Key structural features include:
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Hydroxyl group at C3: Contributes to hydrogen-bonding interactions and chiral centers.
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α,β-Unsaturation (C4–C5 double bond): Enhances reactivity in conjugate addition reactions.
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Medium-chain aliphatic backbone: Influences solubility and lipid membrane interactions.
| Property | Value |
|---|---|
| CAS Number | 99098-21-2 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.195 g/mol |
| Exact Mass | 158.094 g/mol |
| PSA (Polar Surface Area) | 57.53 Ų |
| LogP (Partition Coefficient) | 1.18 |
Table 1: Physicochemical properties of 3-hydroxy-4-octenoic acid .
Biosynthetic and Synthetic Pathways
Fungal Hydration of trans-2-Alkenoic Acids
Fungal species such as Mucor sp. A-73 catalyze the hydration of trans-2-alkenoic acids to yield β-hydroxy acids. In one study, trans-2-octenoic acid was converted to 3-hydroxyoctanoic acid via a reversible hydration reaction . While this pathway primarily produces saturated analogs, engineered strains or modified substrates could theoretically generate 3-hydroxy-4-octenoic acid by preserving the double bond during hydration.
Chemical Synthesis
A patent describing the total synthesis of cyclosporins outlines a method to produce [2S,3R,4R,6E]-3-hydroxy-4-methyl-2-methylamino-6-octenoic acid, a structural analog . Key steps include:
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Stereoselective epoxidation of α,β-unsaturated esters.
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Ring-opening hydrolysis to install the hydroxyl group.
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Protection-deprotection strategies to maintain regiochemical control.
This approach could be adapted for synthesizing 3-hydroxy-4-octenoic acid by omitting methylation and amination steps.
Physicochemical Properties and Stability
The compound’s logP of 1.18 indicates moderate lipophilicity, suitable for membrane permeability in biological systems . The polar surface area (57.53 Ų) suggests limited aqueous solubility, necessitating organic solvents for handling. Stability studies are scarce, but analogous β-hydroxy acids are prone to dehydration under acidic conditions, forming α,β-unsaturated derivatives .
Applications in Pharmaceutical Synthesis
Cyclosporin Analog Production
3-Hydroxy-4-octenoic acid derivatives serve as building blocks for immunosuppressants like cyclosporin A. A 1998 patent details its incorporation into a cyclic undecapeptide scaffold, where the hydroxy group participates in macrocyclization via ester or amide linkages . The double bond introduces conformational constraints critical for bioactivity.
Lipid Metabolism Modulation
In Streptomyces and fungal species, related β-hydroxy acids regulate lipid droplet formation. Beauveriolide III, a cyclodepsipeptide containing 3-hydroxy-4-methyloctanoic acid, inhibits lipid accumulation in macrophages . Structural similarities suggest 3-hydroxy-4-octenoic acid could modulate lipid pathways, though direct evidence remains unexplored.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:
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¹H NMR: Signals at δ 5.4–5.6 ppm (vinyl protons), δ 4.1 ppm (C3 hydroxyl-bearing methine), and δ 2.3–2.5 ppm (C2 methylene) .
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¹³C NMR: Peaks at δ 170–175 ppm (carboxylic acid), δ 125–130 ppm (olefinic carbons), and δ 70–75 ppm (hydroxylated carbon) .
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MS: Molecular ion peak at m/z 158.1 (M⁺), with fragmentation patterns indicating loss of H₂O (–18 Da) and CO₂ (–44 Da) .
Challenges and Future Directions
Current limitations include:
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Stereochemical control: Achieving enantiopure synthesis remains challenging.
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Scalability: Fungal bioconversion yields are moderate (40–60%) , necessitating process optimization.
Future research should explore: -
Enzyme engineering to enhance hydration regioselectivity in fungi.
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Structure-activity relationships in lipid metabolism pathways.
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